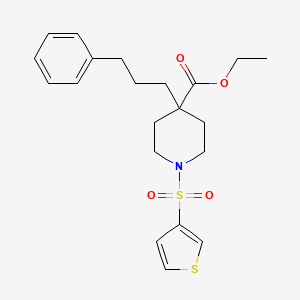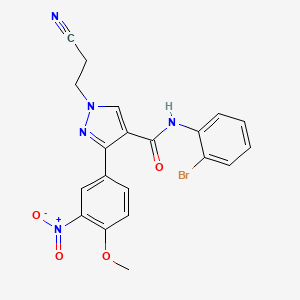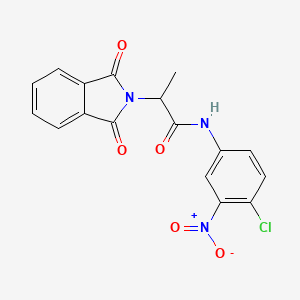![molecular formula C16H10ClN7O5 B4926967 5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione](/img/structure/B4926967.png)
5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoxadiazole ring system substituted with a 4-chloroanilino group and a nitro group, linked to a pyrimidine-2,4-dione moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzoxadiazole ring system. One common method involves the reaction of 4-chloroaniline with 2,1,3-benzoxadiazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
The final step involves the coupling of the nitrated benzoxadiazole intermediate with a pyrimidine-2,4-dione derivative under basic conditions, typically using a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Catalysts like copper(I) iodide (CuI) and ligands such as triphenylphosphine (PPh3).
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted aniline derivatives.
Coupling: Formation of complex aromatic compounds with extended conjugation.
Scientific Research Applications
5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety, which can exhibit strong fluorescence.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. For example, the nitro group can participate in redox reactions, while the chloroanilino group can form hydrogen bonds or hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A simpler compound with a similar chloroanilino group but lacking the benzoxadiazole and pyrimidine-2,4-dione moieties.
2-Chloro-4-nitroaniline: Contains both chloro and nitro groups but lacks the benzoxadiazole and pyrimidine-2,4-dione structures.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring, differing in the positions of the chlorine atoms.
Uniqueness
5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[[7-(4-chloroanilino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN7O5/c17-7-1-3-8(4-2-7)19-9-5-10(20-11-6-18-16(26)21-15(11)25)14(24(27)28)13-12(9)22-29-23-13/h1-6,19-20H,(H2,18,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQNQUPTTCVBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CNC(=O)NC4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-ethoxyphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B4926897.png)
![2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide](/img/structure/B4926901.png)
![3-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B4926905.png)
![4-butoxy-N-[(E)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B4926913.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)
![N-[5-(1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B4926944.png)
![methyl 4-[3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)
![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)
![2'-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4926980.png)
![2-(4-chlorophenyl)-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4926984.png)
![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)

